1-Boc-3-fluoro-3-(hydroxyethyl)azetidine
Overview
Description
1-Boc-3-fluoro-3-(hydroxyethyl)azetidine, also known as Boc-FHEA, is a fluorinated amino alcohol. It is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine is C10H18FNO3 . Its molecular weight is 219.25 g/mol.Scientific Research Applications
Application in Radioligand Development for PET Imaging
1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives have been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, F-A-85380, a fluoro derivative of A-85380 containing an azetidine moiety, has been developed for in vivo binding properties to nicotinic acetylcholine receptors, particularly the human alpha4beta2 subtype. This compound has shown promising properties for brain imaging of these receptors using PET, demonstrating the potential of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives in neurological research (Doll et al., 1999).
Synthesis of Fluorinated Heterocyclic Amino Acids
The compound has also been used in the synthesis of fluorinated heterocyclic amino acids. A study by Van Hende et al. (2009) focused on synthesizing 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential as a building block in medicinal chemistry. This pathway involved bromofluorination and further oxidation to produce 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the compound's role in developing new chemical entities for medicinal purposes (Van Hende et al., 2009).
Use in Synthesis of Schiff Bases and Azetidines
Another study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. These synthesized compounds were evaluated for their in-vitro antioxidant activities. The study indicates the application of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives in synthesizing molecules with potential therapeutic applications, especially as antioxidants (Nagavolu et al., 2017).
Development of Novel Heterocyclic Compounds
In 2023, a study by Gudelis et al. described a synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This involved aza-Michael addition with NH-heterocycles, leading to the functionalization of azetidine derivatives. Such developments are crucial for expanding the scope of azetidine-based compounds in pharmaceutical and medicinal chemistry research (Gudelis et al., 2023).
properties
IUPAC Name |
tert-butyl 3-fluoro-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOXPVVVXJNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-fluoro-3-(hydroxyethyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.